N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803585-59-2
VCID: VC3021363
InChI: InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H
SMILES: CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.2 g/mol

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

CAS No.: 1803585-59-2

Cat. No.: VC3021363

Molecular Formula: C10H19Cl2N3S

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride - 1803585-59-2

Specification

CAS No. 1803585-59-2
Molecular Formula C10H19Cl2N3S
Molecular Weight 284.2 g/mol
IUPAC Name 4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride
Standard InChI InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H
Standard InChI Key LTYFCZZUZNBHCO-UHFFFAOYSA-N
SMILES CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl
Canonical SMILES CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride features a 4-ethyl-1,3-thiazole ring connected to a piperidine ring via the 2-position of the thiazole. The piperidine contains an amine group at its 4-position, and the entire structure exists as a dihydrochloride salt. This structural arrangement creates multiple potential binding sites for biological targets, including:

  • The thiazole nitrogen atom (basic, potential hydrogen bond acceptor)

  • The sulfur atom in the thiazole ring (potential interaction with protein residues)

  • The piperidine nitrogen (basic center, ionizable)

  • The amine nitrogen (basic, potential hydrogen bond donor/acceptor)

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following physicochemical properties:

PropertyExpected ValueRationale
Molecular Weight~290-310 g/mol (as dihydrochloride)Calculated based on chemical structure
SolubilityHigh in water, moderate in polar organic solventsDue to dihydrochloride salt formation
LogP (estimated)1.8-2.5Based on similar thiazole-piperidine structures
pKa (estimated)7.5-9.0 (piperidine N), 4.0-5.5 (amine group)Typical values for similar functional groups
Melting Point180-240°CTypical range for dihydrochloride salts of similar size

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves a multi-step process. While specific literature on this exact compound is limited, potential synthetic routes can be proposed based on established methods for similar thiazole-piperidine derivatives:

Nucleophilic Substitution Approach

  • Preparation of 4-ethyl-1,3-thiazole core structure

  • Activation of the 2-position via halogenation (typically chlorination)

  • Nucleophilic substitution with protected 4-aminopiperidine

  • Deprotection and salt formation with HCl

Condensation Reaction Approach

This approach might involve the condensation of an appropriate thioamide with α-haloketones to form the thiazole ring directly attached to the piperidine moiety.

Purification Techniques

Purification of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

  • Column chromatography for intermediate products

  • Salt formation through treatment with hydrogen chloride in anhydrous conditions

Chemical Reactions and Reactivity

Types of Reactions

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can participate in various chemical reactions due to its functional groups:

Oxidation Reactions

The thiazole ring can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions

Reduction of various components of the molecule is possible, including:

  • Reduction of the thiazole ring (though challenging due to its aromatic nature)

  • Reduction of the piperidine ring to piperideine intermediates

  • Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)

Substitution Reactions

The amine group on the piperidine ring can undergo various nucleophilic substitution reactions:

  • Acylation with acid chlorides or anhydrides

  • Alkylation with alkyl halides

  • Reductive amination with aldehydes or ketones

Stability Considerations

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely exhibits the following stability characteristics:

  • Thermal stability: Moderately stable at room temperature, with potential degradation above 180-200°C

  • pH stability: More stable in acidic conditions than basic conditions (common for amine-containing compounds)

  • Light sensitivity: Potential photodegradation upon prolonged exposure to UV light

Biological Activities

Antimicrobial Properties

Thiazole derivatives similar to N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride have demonstrated antimicrobial activities against various pathogens. While specific data on this exact compound is limited, structural analogues suggest potential activity against:

Pathogen CategoryPotential EffectivenessStructural Features Contributing to Activity
Gram-positive bacteriaModerate to highThiazole ring, basic nitrogen centers
Gram-negative bacteriaLow to moderateLimited penetration through outer membrane
FungiModerateLipophilic-hydrophilic balance
MycobacteriaVariableDependent on specific substitution patterns

The antimicrobial mechanism likely involves interaction with specific bacterial targets such as enzymes involved in cell wall synthesis or DNA replication.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-piperidine derivatives is well-documented in the literature. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit anti-inflammatory activities through:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of NF-κB signaling pathways

  • Interference with cyclooxygenase (COX) enzymes

  • Reduction of reactive oxygen species (ROS) production

Mechanism of Action

The biological activity of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride likely stems from its ability to interact with specific molecular targets. Based on structural analysis and comparison with similar compounds, potential mechanisms include:

Enzyme Inhibition

The compound may inhibit various enzymes through:

  • Competitive binding at active sites

  • Allosteric modulation

  • Covalent modification of catalytic residues

Receptor Interactions

The structural features of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride suggest potential interactions with:

  • G-protein coupled receptors (GPCRs), particularly those that bind amine-containing ligands

  • Ion channels, potentially modulating cellular signaling

  • Nuclear receptors, affecting gene transcription

DNA/RNA Interactions

The compound may interact with nucleic acids through:

  • Intercalation between base pairs

  • Groove binding

  • Interference with nucleic acid processing enzymes

Comparison with Similar Compounds

Structural Analogues

Comparing N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride with related compounds provides insights into structure-activity relationships:

CompoundStructural DifferencesPotential Impact on Activity
N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amineEthyl group on bridging carbon rather than on thiazoleAltered orientation of thiazole relative to piperidine
N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amineMethyl group on amine, no ethyl on thiazoleReduced hydrogen bonding capacity at amine
1-(1,3-Thiazol-2-yl)piperidin-3-amineAmine at position 3 instead of 4 on piperidineDifferent spatial arrangement of pharmacophores

Pharmacological Comparisons

The pharmacological profiles of these related compounds suggest that N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride may exhibit:

  • Enhanced lipophilicity compared to non-ethylated analogues, potentially improving membrane penetration

  • Different receptor binding profiles due to the ethyl substitution on the thiazole ring

  • Potentially altered metabolic stability compared to structurally similar compounds

Research Applications

Medicinal Chemistry

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride serves as a valuable building block in medicinal chemistry for several reasons:

  • The molecule contains multiple sites for further derivatization

  • Its heterocyclic rings provide scaffolds that are prevalent in many drugs

  • The compound offers opportunities for optimization of pharmacokinetic properties

Chemical Biology

In chemical biology research, this compound may be useful for:

  • Probing protein-ligand interactions

  • Developing chemical tools to study biological pathways

  • Serving as a starting point for the development of activity-based probes

Materials Science

Though less common, thiazole derivatives have applications in materials science:

  • Potential use in coordination chemistry with transition metals

  • Development of sensors and imaging agents

  • Incorporation into functional polymers

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